molecular formula C12H15NO2 B029469 Phenyl-pyrrolidin-1-yl-acetic acid CAS No. 100390-48-5

Phenyl-pyrrolidin-1-yl-acetic acid

Cat. No. B029469
M. Wt: 205.25 g/mol
InChI Key: HYOZIYFGQLGJFY-UHFFFAOYSA-N
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Description

Phenyl-pyrrolidin-1-yl-acetic acid is a chemical compound that has been used as a reactant and reagent in organic reactions . It is also found in cosmetic products such as wrinkle-preventive or ameliorating products . It is also known as Phenotropil, a nootropic drug that belongs to the group of aromatic amines .


Synthesis Analysis

The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid involves several steps. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, which can then be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .


Molecular Structure Analysis

The molecular formula of Phenyl-pyrrolidin-1-yl-acetic acid is C12H16ClNO2 . The InChI code is 1S/C12H15NO2.ClH/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8-9H2,(H,14,15);1H . The molecular weight is 241.72 .


Chemical Reactions Analysis

Phenyl-pyrrolidin-1-yl-acetic acid can undergo various chemical reactions. For instance, it can be involved in the remodeling of (Aza)indole/Benzofuran skeletons to synthesize substituted pyridines with diverse functional groups .


Physical And Chemical Properties Analysis

Phenyl-pyrrolidin-1-yl-acetic acid has a molecular weight of 219.24 g/mol . It has a topological polar surface area of 57.6 Ų . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 .

Scientific Research Applications

Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

One specific application mentioned is the use of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

    Cosmetic Products

    • Application Summary : Pyrrolidin-1-yl-acetic Acid is used in cosmetic products .
    • Results : The compound is found in wrinkle-preventive or ameliorating products , suggesting it may contribute to skin health and appearance.

    Drug Discovery

    • Application Summary : The pyrrolidine ring, a component of Phenyl-pyrrolidin-1-yl-acetic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method of Application : The pyrrolidine ring is incorporated into various compounds, which are then tested for their biological activity .
    • Results : The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

    Research Chemical

    • Application Summary : (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid, a compound related to Phenyl-pyrrolidin-1-yl-acetic acid, is used as a research chemical .
    • Results : The outcomes of this application would depend on the specific research context .

    Autoimmune Diseases

    • Application Summary : A new series of cis-3,4-diphenylpyrrolidine derivatives, which include a component similar to Phenyl-pyrrolidin-1-yl-acetic acid, have been found to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
    • Results : The outcomes of this application would depend on the specific research context .

    Research Chemical

    • Application Summary : (2-oxo-4-phenylpyrrolidin-1-yl)acetic Acid, a compound related to Phenyl-pyrrolidin-1-yl-acetic acid, is used as a research chemical .
    • Results : The outcomes of this application would depend on the specific research context .

    Pharmaceutical Manufacturing

    • Application Summary : Phenyl-pyrrolidin-1-yl-acetic acid is used in the pharmaceutical industry .
    • Results : The outcomes of this application would depend on the specific manufacturing process .

Safety And Hazards

Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, structural modifications could be made to assess the influence of the presence of the amide function on anticonvulsant properties in this group of derivatives .

properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZIYFGQLGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349417
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-pyrrolidin-1-yl-acetic acid

CAS RN

100390-48-5
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100390-48-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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